2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound is a piperazine-based small molecule featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 3-methoxyphenyl-substituted piperazine. Its structural framework is characteristic of ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the arylpiperazine pharmacophore . The 3-methoxy group on the phenyl ring may modulate receptor affinity and selectivity, while the isoxazole ring contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLCZAQBQHOGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Pharmacological Profiles
The following compounds share the core structure of an arylpiperazine-ethanone-isoxazole scaffold but differ in substituents, leading to distinct biological and physicochemical properties:
Substituent Effects on Receptor Binding
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : The fluorine atom in the 4-fluorophenyl analogue () enhances binding to serotonin receptors (e.g., 5-HT₁A) due to its electron-withdrawing nature, which stabilizes π-π interactions in hydrophobic receptor pockets .
- Electron-Donating Groups (e.g., 3-Methoxyphenyl vs. 4-Methoxyphenyl) : The target compound’s 3-methoxy group may confer lower affinity for dopamine D₂ receptors compared to 4-methoxy derivatives, as steric hindrance at the 3-position disrupts optimal receptor alignment .
- These compounds often show antagonistic activity at adrenergic receptors rather than serotonin/dopamine receptors .
Quantitative Structure-Activity Relationship (QSAR) Insights
A study of biphenyl-arylpiperazine derivatives () revealed that:
- QPlogBB (Predicted Brain/Blood Partition Coefficient) : Compounds with higher QPlogBB values (e.g., fluorinated or methoxylated derivatives) correlate with enhanced antidopaminergic activity, suggesting better CNS penetration .
- Electron Affinity (EA) : Higher EA values (e.g., in fluorophenyl analogues) correlate with stronger 5-HT₂A receptor antagonism, a desirable trait in atypical antipsychotics .
Metabolic and Pharmacokinetic Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
